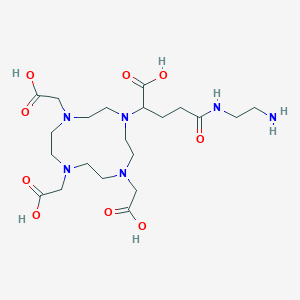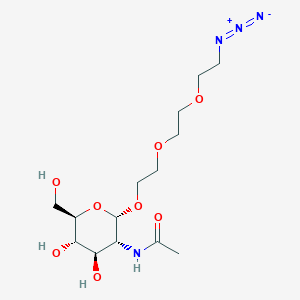
NH2-DOTA-GA
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, α1-[3-[(2-aminoethyl)amino]-3-oxopropyl]- (NH2-DOTA-GA) is a derivative of the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This compound is widely used in the field of nuclear medicine and radiopharmaceuticals due to its ability to form stable complexes with various metal ions, particularly gallium-68 and lutetium-177 .
Mécanisme D'action
Target of Action
NH2-DOTA-GA is a chelating agent used for labeling peptides and antimicrobial substances . It is primarily used in the field of nuclear medicine for the development of radiotracers . The primary targets of this compound are the peptides or proteins to which it is conjugated. For instance, in prostate cancer research, this compound has been conjugated to PSMA (Prostate-Specific Membrane Antigen) ligands . PSMA is highly expressed in prostate cancer, making it an ideal target for both diagnostic imaging and endoradiotherapeutic approaches .
Mode of Action
this compound acts as a bifunctional chelator, binding to both the target peptide or protein and a radionuclide . This allows the target to be visualized using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The chelator enhances the stability, charge, and hydrophilicity of the radiotracer, impacting its imaging outcomes .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the peptide or protein to which it is conjugated. For example, when conjugated to PSMA ligands, this compound can affect the pathways involved in prostate cancer progression . The radiolabeled compound can bind to PSMA on the surface of prostate cancer cells, allowing these cells to be visualized and potentially targeted for therapy .
Pharmacokinetics
this compound exhibits favorable pharmacokinetics when used in radiolabeling. It has been shown to achieve high specific activity, with radiochemical yields for Gallium-68 (68Ga) and Lutetium-177 (177Lu) labeling being almost quantitative . This results in high tumor accumulation and low unspecific uptake in animal models . The compound also demonstrates high in vitro stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily visual, allowing for the imaging of specific targets within the body. For instance, when conjugated to PSMA ligands, this compound allows for the visualization of prostate cancer cells that express PSMA . This can aid in the diagnosis and treatment of prostate cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution used for radiolabeling can impact the efficiency and reproducibility of the process . Additionally, the presence of other substances in the body, such as plasma proteins, can affect the distribution and clearance of the radiolabeled compound .
Analyse Biochimique
Biochemical Properties
NH2-DOTA-GA has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of DOTAGA-conjugated PSMA ligands for functional imaging and endoradiotherapy of prostate cancer . The affinity of the gallium and lutetium complexes to PSMA and the internalization efficiency of the radiotracers were determined on PSMA-expressing LNCaP cells .
Cellular Effects
This compound has shown effects on various types of cells and cellular processes. In the context of prostate cancer, it has been observed to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The compound has been found to exhibit favourable pharmacokinetics, low unspecific uptake and high tumour accumulation in LNCaP-tumour-bearing mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It forms stable and inert complexes under physiological conditions . These complexes have been found to have improved affinity to PSMA, resulting in an about twofold increased specific internalization of the gallium and lutetium-labelled DOTAGA analogue .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. It has been found to have high metabolic stability . The compound has also been observed to show higher hydrophilicity compared to the DOTA ligand .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving LNCaP-tumour-bearing mice, the compound has been found to exhibit high tumour accumulation .
Transport and Distribution
Current knowledge suggests that it forms complexes that have improved affinity to PSMA, leading to increased internalization .
Subcellular Localization
Given its use in imaging and therapy, it is likely that its localization and activity are influenced by its interactions with specific biomolecules and cellular structures .
Méthodes De Préparation
The synthesis of NH2-DOTA-GA involves a combination of solid-phase and solution-phase synthesis strategiesThe reaction conditions often involve the use of protective groups to ensure selective reactions at specific sites on the molecule .
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using automated synthesis equipment. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
NH2-DOTA-GA undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions. The complexation with metal ions such as gallium-68 and lutetium-177 is particularly significant in its applications in nuclear medicine. The reaction conditions for complexation typically involve the use of buffers such as HEPES and ammonium acetate, with reaction temperatures around 95°C .
Applications De Recherche Scientifique
NH2-DOTA-GA is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In nuclear medicine, it is used as a chelator for radiolabeling peptides and antibodies, enabling the imaging and treatment of various cancers. The compound’s ability to form stable complexes with metal ions makes it ideal for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging .
In addition to its medical applications, this compound is also used in the development of new imaging agents and therapeutic compounds. Its versatility and stability make it a valuable tool in the design of novel radiopharmaceuticals .
Comparaison Avec Des Composés Similaires
NH2-DOTA-GA is often compared with other chelators such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and triazacyclononane-phosphinate (TRAP). While NOTA and TRAP have superior binding abilities with certain metal ions, this compound offers higher hydrophilicity and improved affinity to specific targets, such as PSMA. This makes it particularly useful in applications requiring high specificity and stability .
Similar compounds include:
- 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
- Triazacyclononane-phosphinate (TRAP)
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
This compound’s unique properties, such as its ability to form stable complexes with a wide range of metal ions and its high specificity for certain targets, make it a valuable compound in the field of radiopharmaceuticals .
Propriétés
IUPAC Name |
5-(2-aminoethylamino)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O9/c22-3-4-23-17(28)2-1-16(21(35)36)27-11-9-25(14-19(31)32)7-5-24(13-18(29)30)6-8-26(10-12-27)15-20(33)34/h16H,1-15,22H2,(H,23,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWGTMGEYTNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B6302544.png)






![2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane](/img/structure/B6302586.png)


![2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride](/img/structure/B6302623.png)
![[S(R)]-N-[(1S)-2-(DIPHENYLPHOSPHINO)-1-[2-(DIPHENYLPHOSPHINO)PHENYL]ETHYL]-2-METHYL-2-PROPANESULFINAMIDE](/img/structure/B6302629.png)


